molecular formula C7H3ClFNS B160274 1-Chloro-2-fluoro-3-isothiocyanatobenzene CAS No. 127142-65-8

1-Chloro-2-fluoro-3-isothiocyanatobenzene

Cat. No. B160274
M. Wt: 187.62 g/mol
InChI Key: KXLASHWNSHAULP-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-3-isothiocyanatobenzene is a chemical compound with the molecular formula C7H3ClFNS . It has a molecular weight of 187.62 g/mol . The compound is also known by other names such as 2-chloro-6-fluorophenyl isothiocyanate and benzene, 1-chloro-3-fluoro-2-isothiocyanato- .


Molecular Structure Analysis

The InChI representation of the compound is InChI=1S/C7H3ClFNS/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H . The canonical SMILES string representation is C1=CC(=C(C(=C1)Cl)N=C=S)F . These representations provide a detailed view of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 4.1, indicating its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond . The exact mass and monoisotopic mass of the compound are both 186.9658761 g/mol . The topological polar surface area is 44.4 Ų , and the compound has a heavy atom count of 11 .

Scientific Research Applications

Fluoronaphthalene Building Blocks

Masson and Schlosser (2005) explored the creation of fluoronaphthalene building blocks via arynes, significant for their unique substituent patterns. These naphthalene derivatives are valuable in pharmaceutical and agricultural research. This study demonstrates how the Diels-Alder reaction with suitably adorned arynes can yield compounds with novel structures for scientific exploration (Masson & Schlosser, 2005).

Molecular Spectroscopy

Onda et al. (1994) conducted a detailed investigation of 1-chloro-3-fluorobenzene, providing insights into its microwave spectrum and dipole moments. Their findings are pivotal in understanding molecular structures and behaviors in various scientific fields (Onda et al., 1994).

SNAr Reaction Mechanism

Alarcón-Espósito et al. (2015) explored the SNAr reaction mechanism of 1-fluoro and 1-chloro-2,4-dinitrobenzene. This research provides a foundation for understanding solvation and reaction rates in chemical processes, applicable in fields like synthetic chemistry and materials science (Alarcón-Espósito et al., 2015).

Electrochemical Fluorination

Momota et al. (1995) studied the electrochemical fluorination of chlorobenzene, yielding products like 1-chloro-2-fluorobenzene. This research contributes to the understanding of fluorination techniques, crucial in the development of new materials and industrial processes (Momota et al., 1995).

Hydrogenation Studies

Liang Wen-xia (2014) focused on synthesizing 3-chloro-4-fluoroaniline from 3-chloro-4-fluoride nitrobenzene. This study provides insights into the hydrogenation process, relevant in pharmaceutical synthesis and chemical engineering (Liang Wen-xia, 2014).

properties

IUPAC Name

1-chloro-2-fluoro-3-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNS/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLASHWNSHAULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373955
Record name 3-Chloro-2-fluorophenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-fluorophenylisothiocyanate

CAS RN

127142-65-8
Record name 3-Chloro-2-fluorophenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a solution of 2-fluoro-3-chloroaniline (1.0 g, 6.87 mmol) in 30 mL of toluene at room temperature, thiophosgene (0.8 mL, 10.3 mmol) and triethylamine (1.12 mL, 8.24 mmol) were added. The mixture was stirred at room temperature for 16 hours. The mixture was parationed between ethyl acetate and water. The combined organic layer was then concentrated to give the desired product (950 mg, 74%). 1H NMR (CDCl3) δ 7.09 (m, 2H), 7.30 (m, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
1.12 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Liu, B Liu, Y Jing, G Zhao - Anti-Cancer Agents in Medicinal …, 2016 - ingentaconnect.com
A series of novel thiohydantoin derivatives were synthesized and evaluated for the abilities of inhibiting cell proliferation and prostate specific antigen (PSA) expression in prostate …
Number of citations: 6 www.ingentaconnect.com

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